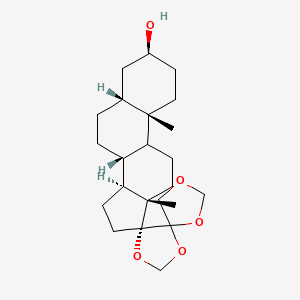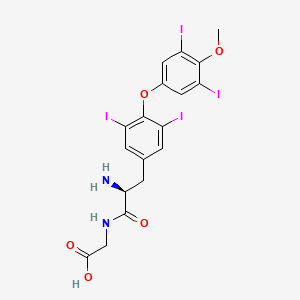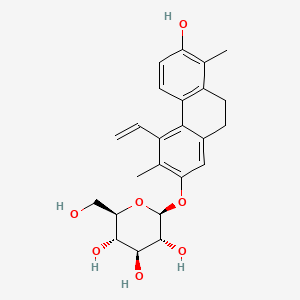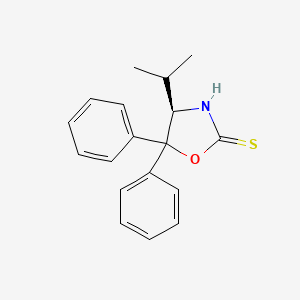
Bis(4-(triethoxysilyl)butyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-(triethoxysilyl)butyl)amine: is an organosilane compound characterized by the presence of two triethoxysilyl groups attached to a butyl chain, which is further connected to an amine group. This compound is notable for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. It is widely used in various industrial applications, including the production of advanced materials and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(triethoxysilyl)butyl)amine typically involves the reaction of 4-aminobutyltriethoxysilane with a suitable silane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Hydrolysis and Condensation: The triethoxysilyl groups undergo hydrolysis in the presence of water, forming silanol groups. These silanol groups then condense to form siloxane bonds, resulting in the formation of the desired compound.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-(triethoxysilyl)butyl)amine undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various electrophiles can react with the amine group under mild conditions.
Major Products:
Siloxane Polymers: Formed through the condensation of silanol groups.
Substituted Amines: Formed through nucleophilic substitution reactions involving the amine group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-(triethoxysilyl)butyl)amine is used as a coupling agent in the synthesis of hybrid materials, where it promotes the adhesion between organic polymers and inorganic substrates. It is also employed in the preparation of functionalized silica nanoparticles.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It enhances the durability and performance of these materials by improving their adhesion properties.
Wirkmechanismus
The mechanism of action of Bis(4-(triethoxysilyl)butyl)amine involves the formation of strong covalent bonds between the triethoxysilyl groups and the surfaces of inorganic materials. The amine group can interact with organic molecules, facilitating the formation of hybrid materials. The compound’s ability to undergo hydrolysis and condensation reactions allows it to form stable siloxane networks, which contribute to its effectiveness as a coupling agent.
Vergleich Mit ähnlichen Verbindungen
- Bis(3-(triethoxysilyl)propyl)amine
- Bis(3-(trimethoxysilyl)propyl)amine
- Bis(4-(trimethoxysilyl)butyl)amine
Comparison: Bis(4-(triethoxysilyl)butyl)amine is unique due to its specific butyl chain length and triethoxysilyl groups, which provide distinct properties in terms of reactivity and compatibility with various substrates. Compared to its analogs with different alkyl chain lengths or methoxy groups, it offers a balance of flexibility and reactivity, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C20H47NO6Si2 |
|---|---|
Molekulargewicht |
453.8 g/mol |
IUPAC-Name |
4-triethoxysilyl-N-(4-triethoxysilylbutyl)butan-1-amine |
InChI |
InChI=1S/C20H47NO6Si2/c1-7-22-28(23-8-2,24-9-3)19-15-13-17-21-18-14-16-20-29(25-10-4,26-11-5)27-12-6/h21H,7-20H2,1-6H3 |
InChI-Schlüssel |
NSRRQJNPCVHGJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCCNCCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


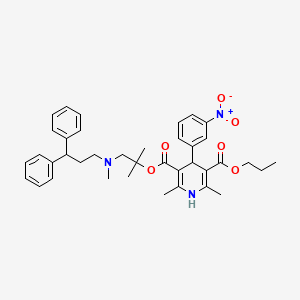
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
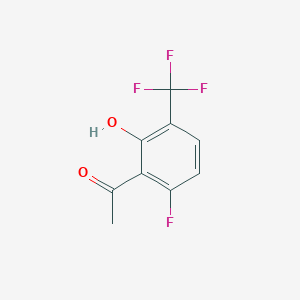
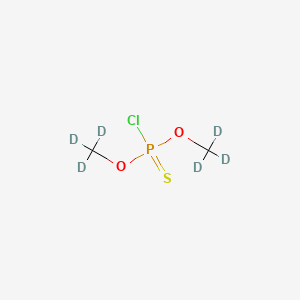

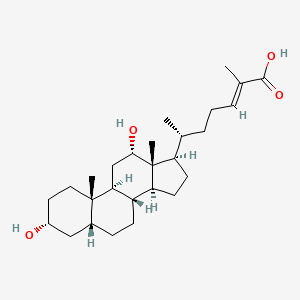
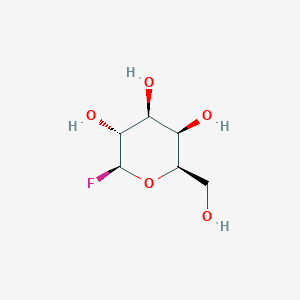
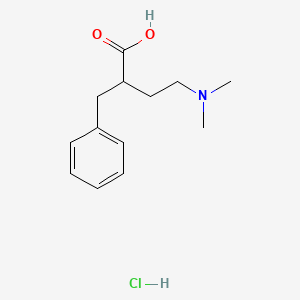
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
